4-Chloro-3-(dimethylamino)phenol
Description
Structure
3D Structure
Properties
CAS No. |
1243286-69-2 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-chloro-3-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 |
InChI Key |
OCJGYFZLVIVRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Chloro 3 Dimethylamino Phenol
Strategies for Phenol (B47542) Derivatization via Chlorination
Electrophilic Aromatic Substitution Approaches for Halo-phenols
Electrophilic aromatic substitution is a primary method for the halogenation of phenols. The hydroxyl group of phenol is a strong activating group and an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. chemistrysteps.combyjus.com This is due to the resonance stabilization of the carbocation intermediate, where the oxygen's lone pair of electrons can participate in delocalization. chemistrysteps.com
For the synthesis of chlorinated phenols, reagents like hypochlorous acid (HOCl) or molecular chlorine (Cl₂) can be used. nih.govmasterorganicchemistry.com The reaction with HOCl involves an electrophilic attack on the aromatic carbon to yield chlorine-substituted products. nih.gov Typically, the initial products of the reaction between phenol and chlorine are 2-chlorophenol (B165306) and 4-chlorophenol (B41353). nih.gov Achieving selective monochlorination at a specific position when multiple activated sites are available can be challenging and often leads to a mixture of isomers and poly-halogenated products. byjus.comlibretexts.org For instance, treating phenol with bromine water readily produces 2,4,6-tribromophenol. byjus.com To control the selectivity, milder reaction conditions, such as using a non-polar solvent at low temperatures, can be employed to favor the formation of monobromophenols. byjus.com
In the context of synthesizing 4-Chloro-3-(dimethylamino)phenol, direct chlorination of 3-(dimethylamino)phenol would likely lead to a mixture of products due to the activating and directing effects of both the hydroxyl and dimethylamino groups. The dimethylamino group is also an ortho-, para-director. Therefore, the position of chlorination would be influenced by the combined directing effects of both substituents.
A recent development in ortho-selective chlorination involves the use of an ammonium (B1175870) salt catalyst with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent. scientificupdate.com This method has shown high selectivity for the ortho-position and good functional group tolerance. scientificupdate.com
| Reagent | Conditions | Products | Selectivity |
| Cl₂/FeCl₃ or AlCl₃ | Lewis acid catalyst | Chlorinated benzenes | Mixture of isomers |
| HOCl | Aqueous | 2- and 4-chlorophenol | Preferential ortho and para |
| Bromine water | Aqueous | 2,4,6-tribromophenol | Polysubstitution |
| DCDMH/Ammonium salt | Toluene, 1 mol% catalyst | ortho-chlorinated phenols | High ortho-selectivity |
Directed Lithiation/Metalation-Assisted Halogenation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netresearchgate.net This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom at the desired position. researchgate.netresearchgate.net
Common DMGs include amides, carbamates, and ethers. uwindsor.ca For phenols, the hydroxyl group can be protected as a DMG, such as an O-aryl carbamate, to direct lithiation to the ortho position. researchgate.net For example, O-aryl N-isopropylcarbamates can be temporarily N-silylated and then lithiated at low temperatures to afford functionalized biaryls in high yields. researchgate.net This approach provides a route to halogenated phenols that are otherwise difficult to obtain. researchgate.net
This strategy could be particularly useful for the synthesis of this compound if a suitable starting material with a directing group at the 3-position is available. The regioselectivity is controlled by the position of the directing group, offering a significant advantage over traditional electrophilic substitution. researchgate.net
Introduction of the Dimethylamino Moiety into Aromatic Systems
The incorporation of a dimethylamino group onto an aromatic ring can be achieved through several synthetic routes, including the amination of aryl halides and reductive amination procedures.
Amination Reactions of Substituted Aryl Halides
The direct displacement of a halogen on an aryl halide with an amine, known as nucleophilic aromatic substitution (SNA), is a common method for forming arylamines. rsc.org However, aryl halides are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups ortho or para to the halogen. rsc.org
To overcome this, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation. nih.gov These reactions typically employ palladium or copper catalysts with suitable ligands to couple aryl halides with amines. nih.govresearchgate.net For instance, copper-catalyzed amination of aryl iodides can be achieved at room temperature using a combination of copper iodide and proline. researchgate.net The use of polar organic solvents like N-methylpyrrolidone can also facilitate the amination of aryl halides. google.com
In the synthesis of this compound, one could envision a route starting from a dihalophenol, where one halogen is selectively displaced by dimethylamine (B145610). The choice of catalyst, ligand, and reaction conditions would be crucial to control the regioselectivity of the amination.
| Catalyst System | Substrates | Conditions | Key Features |
| Palladium/Ligand | Aryl chlorides, bromides | Base, solvent | Broad scope, high functional group tolerance nih.gov |
| Copper Iodide/Proline | Aryl iodides | Amine, base | Mild conditions, room temperature amination researchgate.net |
| Copper Iodide/N,N-dimethylglycine | Aryl bromides, phenols | Base | C-O cross-coupling researchgate.net |
Reductive Amination and Alkylation Procedures
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). google.commasterorganicchemistry.com The process involves the initial formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine. google.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
While reductive amination is highly effective for preparing aliphatic amines, it is not suitable for forming bonds directly from nitrogen to an aromatic ring. masterorganicchemistry.com However, it is a valuable method for the N-alkylation of primary or secondary amines. For example, a primary amine can be converted to a tertiary amine through two successive reductive aminations. masterorganicchemistry.com
A procedure for the synthesis of 4-(dimethylamino)phenol (B184034) involves the reductive alkylation of 4-aminophenol (B1666318) hydrochloride with formaldehyde (B43269) in the presence of sodium borohydride. thno.org This approach could potentially be adapted for the synthesis of this compound by starting with 3-amino-4-chlorophenol.
Furthermore, reductive amination of aldehydes and ketones with dimethylamine can be achieved using borohydride exchange resin (BER), offering an alternative to more toxic reagents like sodium cyanoborohydride. koreascience.kr
Multi-Step Synthesis and Convergent/Divergent Strategies
For this compound, a potential retrosynthetic analysis might break the molecule down into simpler, commercially available starting materials. The order of introduction of the chloro and dimethylamino groups is a critical consideration. For example, one could start with a substituted phenol and introduce the remaining functionalities, or begin with a substituted benzene (B151609) and introduce the hydroxyl group at a later stage. oregonstate.edu
Catalytic Systems and Reaction Condition Optimization
Due to the absence of specific literature for this compound, this section draws parallels from the synthesis of structurally similar compounds, highlighting catalytic systems that could be hypothetically applied.
Transition Metal Catalysis in C-N and C-Cl Bond Formation
The formation of carbon-nitrogen (C-N) and carbon-chlorine (C-Cl) bonds is fundamental to the potential synthesis of this compound. Transition metal catalysis offers powerful tools for achieving these transformations with high efficiency and selectivity.
For C-N bond formation, copper-catalyzed reactions are prominent. For instance, the synthesis of meta-aminophenol derivatives has been achieved through a copper-catalyzed cascade reaction of N-alkoxyanilines and alcohol nucleophiles. mdpi.com Such methodologies could theoretically be adapted for the dimethylamination step.
For C-Cl bond formation, or hydrodechlorination (the reverse reaction), palladium-based catalysts are widely used. mdpi.com In the synthesis of the related compound 4-chloro-3,5-dimethylphenol (B1207549), cupric salts such as copper chloride, copper sulfate (B86663), or copper nitrate (B79036) are employed as catalysts in conjunction with a chlorinating agent like hydrochloric acid and an oxidant such as oxygen or air. google.com The reaction conditions, including catalyst loading and temperature, are optimized to maximize yield and purity. google.com For example, using copper chloride dihydrate as a catalyst with dichloroethane as a solvent at 80°C can yield 4-chloro-3,5-dimethylphenol with high purity. google.com
Table 1: Examples of Copper Catalysts in the Synthesis of 4-Chloro-3,5-dimethylphenol google.com
| Catalyst | Chlorinating Agent | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| Copper sulfate pentahydrate | Concentrated Hydrochloric Acid | Air | Chlorobenzene | 120 | 92.1 |
| Copper nitrate trihydrate | Concentrated Hydrochloric Acid | Air | Chloroform | 60 | 95.0 |
| Copper chloride dihydrate | Concentrated Hydrochloric Acid | Oxygen | Dichloroethane | 80 | 95.2 |
| Copper chloride dihydrate | HCl gas | Oxygen | Dichloroethane | 80 | 97.0 |
Solvent Effects and Green Chemistry Considerations in Synthesis
The choice of solvent can significantly influence reaction outcomes, affecting reaction rates, selectivity, and ease of product isolation. In the synthesis of 4-chloro-3,5-dimethylphenol, various organic solvents have been explored, including chlorobenzene, chloroform, and dichloroethane. google.com The selection often depends on the reaction temperature and the solubility of the reactants and catalyst. google.com
From a green chemistry perspective, the ideal synthesis would minimize the use of hazardous solvents and reagents, reduce waste, and be energy-efficient. imist.ma While many established protocols for related phenols use traditional organic solvents, there is a drive towards greener alternatives. google.commdpi.com For example, some syntheses of 4-chloro-3,5-dimethylphenol have been attempted without organic solvents, using only water generated during the reaction, although this can lead to issues with mixing and reaction control. google.com The use of catalytic amounts of reagents, such as the base in the synthesis of chalcones, is another green chemistry principle. imist.ma Hydroaminoalkylation, an atom-economical method for forming C-C bonds catalyzed by early transition metals, represents an advanced green strategy that avoids protecting groups and external oxidants. nih.gov Future development of a synthetic route to this compound would benefit from the incorporation of these principles, potentially exploring water or bio-based solvents and highly efficient, recyclable catalytic systems.
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 3 Dimethylamino Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The reactivity of the phenolic ring in 4-Chloro-3-(dimethylamino)phenol towards electrophilic aromatic substitution (EAS) is governed by the interplay of the activating hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups, and the deactivating, yet ortho-, para-directing chloro (-Cl) group. The hydroxyl and amino groups are potent activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the chlorine atom, while deactivating the ring towards substitution, also directs incoming electrophiles to the ortho and para positions due to the resonance effect of its lone pairs. doubtnut.com
In the case of this compound, the positions ortho and para to the strongly activating hydroxyl and dimethylamino groups are of primary interest. The relative directing effects of these groups, along with the position of the chlorine atom, will determine the regioselectivity of substitution reactions. Generally, the hydroxyl group is a more potent activating group than the dimethylamino group when the latter is protonated in acidic media, a common condition for many EAS reactions. libretexts.org However, under non-acidic or less acidic conditions, the dimethylamino group's activating effect is significant.
Electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be anticipated to occur on the aromatic ring. masterorganicchemistry.com For instance, bromination of phenols can be difficult to control, often leading to multiple substitutions. libretexts.org The high nucleophilicity of the phenol (B47542) ring, enhanced by the dimethylamino group, makes it susceptible to reactions even with weaker electrophiles like iodine. libretexts.org
To control the reactivity and achieve selective substitution, the activating effect of the hydroxyl or amino group can be modulated. For example, acetylation of the amino group in anilines reduces its activating influence, allowing for more controlled reactions like mononitration. libretexts.org A similar strategy could be employed for this compound.
Reactions Involving the Phenolic Hydroxyl Group
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group of this compound can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions are fundamental transformations in organic synthesis.
O-Alkylation: This reaction involves the conversion of the phenol to its corresponding ether. Common methods for O-alkylation of phenols include the use of alkyl halides, dimethyl sulfate (B86663), alcohols, or ethers as alkylating agents. mdpi.com The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The choice of base and reaction conditions can influence the selectivity between O-alkylation and competing C-alkylation. mdpi.com For instance, the use of phosphotungstic acid over γ-Al₂O₃ has been investigated for the selective O-alkylation of phenol with dimethyl ether. mdpi.com
O-Acylation: This involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to produce a phenyl ester. researchgate.net These reactions can be promoted by acids or bases. researchgate.netnih.gov For example, trifluoromethanesulfonic acid has been used as a catalyst for the O-acylation of phenols with acyl chlorides. researchgate.net Solvent-free and catalyst-free methods for the acetylation of phenols using acetic anhydride have also been developed, offering a greener alternative. mdpi.com
Table 1: Examples of O-Alkylation and O-Acylation Reactions of Phenols
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| O-Alkylation | Phenol, Dimethyl Ether, Phosphotungstic acid/γ-Al₂O₃, 280 °C | Anisole (B1667542) | mdpi.com |
| O-Alkylation | Phenol, 2-Chloroethanol, K₂CO₃, Methanol, Room Temperature | 2-Phenoxyethanol | thieme-connect.de |
| O-Acylation | Phenol, Acyl Chloride, Trifluoromethanesulfonic acid | Phenyl Ester | researchgate.net |
| O-Acylation | Phenol, Acetic Anhydride, 60 °C, Solvent-free | Phenylacetate | mdpi.com |
| O-Alkylation | N-Acetylneuraminic Acid Derivative, Propargyl Bromide, NaH, THF | 4-O-Propargyl Derivative | nih.gov |
Hydrogen Bonding Interactions and Proton Transfer Dynamics
The phenolic hydroxyl group is a key participant in hydrogen bonding. It can act as both a hydrogen bond donor and acceptor. nih.gov In the solid state, phenols often form hydrogen-bonded networks. For instance, in isomers of methylolphenol, heteromeric hydrogen bonds between the phenolic hydroxyl and the alcohol group are observed. rsc.org The study of these interactions is crucial for understanding the crystal packing and physical properties of the compound.
Excited-state intramolecular proton transfer (ESIPT) is a phenomenon observed in certain molecules containing both a proton-donating and a proton-accepting group in close proximity. While direct studies on this compound are not prevalent, research on related compounds like 4′-(N,N-dimethylamino)-3-hydroxyflavone reveals that the dynamics of proton transfer are significantly influenced by the solvent environment. rsc.org The hydrogen-bonding capacity of the solvent can affect the potential energy surface for the ESIPT process. rsc.org Similarly, studies on 4-methyl-2,6-diformyl phenol in different solvents and in the presence of cyclodextrins have shown that the proton transfer reaction is sensitive to the microenvironment. nih.gov
Reactivity of the Tertiary Dimethylamino Group
Basicity and Salt Formation
The tertiary dimethylamino group imparts basic properties to the molecule due to the lone pair of electrons on the nitrogen atom. learncbse.in This allows it to react with acids to form salts. nih.gov The basicity of aromatic amines is generally lower than that of aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring through resonance. learncbse.in However, the presence of electron-donating groups on the ring can increase the basicity. The dimethylamino group itself is an electron-donating group, which enhances the basicity compared to aniline (B41778).
Salt formation is a straightforward acid-base reaction. For example, treatment of 3-(dimethylamino)phenol with an acid results in the formation of a salt, a reaction that is typically exothermic. nih.gov This property is important for the isolation and purification of the compound, as well as for its behavior in different pH environments.
N-Oxidation and Quaternization Reactions
The lone pair of electrons on the nitrogen of the dimethylamino group also makes it susceptible to oxidation and quaternization.
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. This transformation can be achieved using various oxidizing agents. The resulting N-oxide has different electronic and steric properties compared to the parent amine, which can influence its biological activity and further chemical reactivity.
Quaternization: The tertiary amine can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction involves the alkylation of the nitrogen atom, leading to a positively charged nitrogen. This transformation significantly alters the solubility and electronic properties of the molecule.
During metabolic processes, compounds like 4-(dimethylamino)phenol (B184034) can undergo oxidation to form reactive quinoid intermediates. nih.gov These intermediates can then participate in further reactions, such as additions with nucleophiles like glutathione. nih.gov
Nucleophilic Aromatic Substitution Involving the Chlorine Atom
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for aryl halides. The generally accepted mechanism involves a two-step process: the initial attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. libretexts.org This reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
The feasibility of SNAr is heavily dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the anionic Meisenheimer intermediate through resonance delocalization, thereby lowering the activation energy of the reaction. libretexts.org
In the case of this compound, the aromatic ring is substituted with two electron-donating groups (EDGs): the dimethylamino group (-N(CH3)2) and the hydroxyl group (-OH). The dimethylamino group is located ortho to the chlorine atom, while the hydroxyl group is in the para position. Electron-donating groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. masterorganicchemistry.com Consequently, this compound is expected to be relatively inert to classical SNAr reactions under standard conditions, as the electron-rich ring would destabilize the required anionic intermediate.
For substitution to occur on such electron-rich aryl chlorides, alternative strategies are often necessary. Recent advances have shown that transition-metal catalysis can facilitate SNAr reactions on electron-neutral and even electron-rich arenes. nih.gov Catalytic systems involving rhodium or ruthenium, for example, can activate the aromatic ring towards nucleophilic attack through the formation of a π-arene complex. nih.gov This approach effectively reverses the typical electronic demand of the reaction, enabling substitutions that are unfeasible through the traditional addition-elimination pathway.
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Accelerates | Stabilizes the negative charge of the intermediate Meisenheimer complex. libretexts.org |
| Electron-Donating Groups (EDGs) | Decelerates | Destabilizes the anionic intermediate by increasing electron density on the ring. masterorganicchemistry.com |
| Position of Substituent | Ortho/Para > Meta | EWGs at ortho/para positions can delocalize the negative charge via resonance. masterorganicchemistry.com |
| Leaving Group | F > Cl > Br > I | The first step (nucleophilic attack) is rate-determining, and fluorine's high electronegativity makes the carbon more electrophilic. |
| Nucleophile | Stronger nucleophiles react faster | The reaction is typically first order in both the halide and the nucleophile. libretexts.org |
Radical Reactions and Oxidative Transformations
Phenols, particularly those with electron-donating substituents like amino groups, are susceptible to oxidation, which can proceed through radical mechanisms. While specific studies on this compound are not prevalent, the behavior of the closely related compound 4-Dimethylaminophenol (DMAP) provides significant insight. capes.gov.br
DMAP readily undergoes autoxidation, especially at pH values above neutral, to form a colored product identified by EPR spectroscopy as the 4-(N,N-dimethylamino)phenoxyl radical. capes.gov.br This process can be initiated by oxidizing agents like ferricyanide (B76249) or through pulse radiolysis and is notably accelerated by biological molecules such as oxyhemoglobin. capes.gov.br
The resulting phenoxyl radical is generally unstable. In the case of the DMAP-derived radical, it decays via a disproportionation reaction. capes.gov.br This process yields the parent DMAP and N,N-dimethylquinonimine, with the equilibrium lying far towards the radical side. The subsequent rapid hydrolysis of the quinonimine is the rate-controlling step in the radical's decay. capes.gov.br
By analogy, this compound is expected to undergo similar oxidative transformations to form a corresponding chloro-substituted phenoxyl radical. The presence of the chlorine atom on the aromatic ring would likely influence the stability and subsequent reaction pathways of this radical intermediate due to its electronic and steric effects. The radical could participate in further reactions, including coupling or propagation steps, depending on the reaction conditions and the presence of other reactive species.
Metal Complexation and Coordination Chemistry
The structure of this compound, featuring both a phenolic hydroxyl group and a dimethylamino group in an ortho relationship, makes it an excellent candidate for acting as a chelating ligand in coordination chemistry.
Ligand Design and Chelation Studies
The phenolic -OH and the nitrogen of the dimethylamino group can function as a bidentate chelate, coordinating to a single metal ion. This arrangement forms a stable five-membered ring, a favored conformation in coordination chemistry. This bidentate O,N-donor set can bind with a variety of transition metals, such as Cu(II), Ni(II), Co(II), and Zn(II), to form stable metal complexes. researchgate.net
In a typical complexation reaction, the phenolic proton is lost, and the phenoxide oxygen and the amino nitrogen form coordinate bonds with the metal center. The stoichiometry of these reactions, often involving a 1:2 metal-to-ligand ratio, leads to the formation of coordination compounds with defined geometries, such as square planar or trigonal bipyramidal, depending on the metal ion and its coordination number.
Spectroscopic Characterization of Coordination Compounds
A multi-technique approach is essential for the unambiguous characterization of the metal complexes formed with this compound.
Infrared (IR) Spectroscopy: This technique is crucial for identifying which donor atoms are involved in coordination. Upon complexation, the broad O-H stretching band of the free ligand (around 3400 cm⁻¹) would disappear, and shifts in the C-O and C-N stretching frequencies would be observed. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Shifts in the chemical shifts of protons and carbons near the coordination sites can provide evidence of metal binding.
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The d-d transitions observed for transition metal complexes, such as those of Co(II) and Ni(II), are characteristic of their electronic configuration and coordination environment (e.g., tetrahedral vs. octahedral). researchgate.net
Magnetic Susceptibility and EPR Spectroscopy: Magnetic moment measurements help determine the number of unpaired electrons in a complex, which aids in assigning the geometry. researchgate.net For paramagnetic complexes, such as those with Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic environment of the metal ion.
Table 2: Spectroscopic Methods for Characterizing Metal Complexes
| Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Identifies coordinating functional groups (e.g., disappearance of O-H stretch, shifts in C-N stretch) and confirms M-O/M-N bond formation. researchgate.net |
| UV-Vis Spectroscopy | Provides information on the electronic transitions and coordination geometry of the metal center. researchgate.net |
| NMR Spectroscopy | Confirms ligand structure in diamagnetic complexes and shows chemical shift changes upon coordination. |
| Magnetic Measurements | Determines the number of unpaired electrons and helps infer the coordination geometry. researchgate.net |
| EPR Spectroscopy | Characterizes the electronic structure and environment of paramagnetic metal centers like Cu(II). |
| X-ray Diffraction | Provides the precise 3D molecular structure, including bond lengths and angles. |
Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Dimethylamino Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 4-Chloro-3-(dimethylamino)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a definitive structural assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the dimethylamino group. The substitution pattern on the benzene (B151609) ring—with a hydroxyl, a chloro, and a dimethylamino group—leads to a specific set of chemical shifts and coupling patterns for the three aromatic protons.
The hydroxyl proton (OH) is anticipated to appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature. The six protons of the dimethylamino group [-N(CH₃)₂] are expected to appear as a sharp singlet, as they are chemically equivalent. The aromatic region will feature three protons. Based on the substituent effects, the proton at C2 (ortho to the OH and meta to the Cl) would likely be the most deshielded. The proton at C6 (ortho to the OH and meta to the dimethylamino group) and the proton at C5 (meta to the OH and ortho to the Cl) will have distinct chemical shifts influenced by the electronic effects of the neighboring groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 6.8 - 7.2 | Doublet | ~2-3 Hz (meta coupling) |
| H5 | 6.6 - 6.9 | Doublet of Doublets | ~8-9 Hz (ortho), ~2-3 Hz (meta) |
| H6 | 7.1 - 7.4 | Doublet | ~8-9 Hz (ortho coupling) |
| -N(CH₃)₂ | 2.8 - 3.0 | Singlet | - |
| -OH | 4.5 - 6.0 (variable) | Broad Singlet | - |
Note: Predicted values are based on the analysis of similar substituted phenols.
The ¹³C NMR spectrum will provide information on all eight unique carbon atoms in the this compound molecule. The chemical shifts are influenced by the nature of the substituents. The carbon atom attached to the hydroxyl group (C1) is expected to have a high chemical shift, typical for phenolic carbons. The carbon bearing the chlorine atom (C4) will also be significantly affected. The carbons of the dimethylamino group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-OH) | 150 - 155 |
| C2 | 115 - 120 |
| C3 (C-N) | 145 - 150 |
| C4 (C-Cl) | 120 - 125 |
| C5 | 118 - 123 |
| C6 | 125 - 130 |
| -N(CH₃)₂ | 40 - 45 |
Note: Predicted values are based on the analysis of similar substituted phenols.
To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the H5 and H6 protons (ortho coupling) and a weaker cross-peak between H2 and H6 (meta coupling) would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (H2, H5, H6) to its corresponding carbon signal (C2, C5, C6) and the dimethylamino protons to their carbon signal.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups within the molecule.
The IR and Raman spectra of this compound will be dominated by vibrations of its key functional groups. A broad O-H stretching band is expected in the IR spectrum, characteristic of a hydrogen-bonded phenol (B47542). The C-N stretching of the dimethylamino group and the C-Cl stretching will also give rise to characteristic bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Table 3: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Dimethylamino | C-N Stretch | 1250 - 1350 |
| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 |
| Phenolic C-O | C-O Stretch | 1180 - 1260 |
| C-Cl | C-Cl Stretch | 600 - 800 |
Note: These are typical frequency ranges and can be influenced by the specific molecular structure.
The aromatic ring itself has a set of characteristic vibrational modes, including in-plane and out-of-plane C-H bending and ring stretching and deformation modes. The positions and intensities of these bands are sensitive to the substitution pattern. For a trisubstituted benzene ring like in this compound, the out-of-plane C-H bending vibrations, typically found in the 700-900 cm⁻¹ region of the IR spectrum, can often provide clues about the substitution pattern. The electronic effects of the electron-donating hydroxyl and dimethylamino groups and the electron-withdrawing chloro group will influence the force constants of the ring's bonds, leading to shifts in the vibrational frequencies compared to unsubstituted benzene.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, both high-resolution mass spectrometry and tandem mass spectrometry would provide critical data for its unequivocal identification.
The calculated monoisotopic mass of this compound is approximately 171.0451 g/mol . An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.
Table 1: Theoretical Isotopic Distribution for this compound (C₈H₁₀ClNO)
| Mass (m/z) | Relative Abundance (%) |
| 171.0451 | 100.00 |
| 172.0485 | 8.87 |
| 173.0422 | 32.50 |
| 174.0455 | 2.88 |
This table represents a theoretical calculation of the expected isotopic pattern for the molecular ion of this compound, which would be confirmed by HRMS.
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. This fragmentation pattern is unique to the molecule's structure and can be used to distinguish it from isomers.
In a theoretical MS/MS experiment, the molecular ion of this compound (m/z 171.0) would be expected to undergo characteristic fragmentation. Likely fragmentation pathways would involve the loss of a methyl group (-CH₃) from the dimethylamino substituent, resulting in a fragment ion at m/z 156.0. Another possible fragmentation would be the loss of the entire dimethylamino group (-N(CH₃)₂), leading to a fragment at m/z 127.0. The observation of these specific fragment ions would provide strong evidence for the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For aromatic compounds like this compound, the substitution pattern on the benzene ring significantly influences the UV-Vis spectrum.
While a specific experimental UV-Vis spectrum for this compound is not publicly documented, we can predict its general features based on related compounds. Phenols typically exhibit two primary absorption bands in the UV region. For 4-chlorophenol (B41353), these bands are observed around 225 nm and 280 nm. The presence of the electron-donating dimethylamino group at the meta position relative to the hydroxyl group and ortho to the chlorine atom in this compound is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and potentially an increase in their intensity. This is due to the extension of the conjugated system and the electronic interactions between the substituents and the aromatic ring.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Associated Electronic Transition |
| ~230-240 | π → π |
| ~280-290 | n → π |
This table provides an estimation of the expected absorption maxima based on the electronic effects of the substituents on the phenol chromophore.
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study of this compound would reveal the planarity of the benzene ring and the orientation of the chloro, dimethylamino, and hydroxyl substituents relative to the ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice.
Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of a related compound, 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, shows a nearly planar molecule with an intramolecular hydrogen bond. sigmaaldrich.com It is plausible that this compound would also exhibit a high degree of planarity and participate in hydrogen bonding, which are key determinants of its solid-state properties.
Computational and Theoretical Investigations of 4 Chloro 3 Dimethylamino Phenol
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of molecules. For 4-Chloro-3-(dimethylamino)phenol, these calculations can predict its three-dimensional structure, electronic properties, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the phenol (B47542) ring is expected to be largely planar. The substituents—a chlorine atom, a dimethylamino group, and a hydroxyl group—will influence the bond lengths and angles of the benzene (B151609) ring.
Computational studies on similar substituted phenols, such as 4-chloro-3-ethylphenol, have been performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set to determine the optimized geometry. researchgate.net Based on such studies, a theoretical model of the bond lengths and angles for this compound can be proposed. The presence of the electron-donating dimethylamino group and the electron-withdrawing chlorine atom will likely cause slight distortions in the benzene ring from a perfect hexagonal geometry.
Table 1: Predicted Geometrical Parameters of this compound Note: These are predicted values based on computational studies of analogous compounds.
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-O (hydroxyl) Bond Length | ~1.36 Å |
| C-N (dimethylamino) Bond Length | ~1.38 Å |
| O-H Bond Length | ~0.96 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-C-C (aromatic) Bond Angle | ~118° - 122° |
| C-C-Cl Bond Angle | ~119° |
| C-C-N Bond Angle | ~121° |
Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the phenol ring, while the LUMO may be distributed over the aromatic ring and influenced by the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap suggests higher reactivity. Theoretical studies on similar aminophenol derivatives have shown how substituents modulate these frontier orbitals. mdpi.com
Table 2: Predicted HOMO-LUMO Energies of this compound Note: These are predicted values based on computational studies of analogous compounds.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
Electrostatic Potential Surface (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, as well as the electronegative chlorine atom. The hydrogen atom of the hydroxyl group would exhibit a positive potential. This information is valuable for understanding the molecule's intermolecular interactions.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can also predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.
NMR Chemical Shift Calculation
The protons on the aromatic ring will have chemical shifts in the aromatic region (typically 6.5-8.0 ppm). The protons of the dimethylamino group will appear as a singlet further upfield. The hydroxyl proton's chemical shift can vary and is often broad. Experimental ¹H NMR data for a similar compound, 4-chloro-3-methylphenol (B1668792), shows aromatic protons in the range of 6.7-7.2 ppm and a methyl singlet around 2.3 ppm. chemicalbook.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects and data from analogous compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~6.5 - 7.5 | Multiplet |
| Dimethylamino-H | ~2.9 - 3.1 | Singlet |
| Hydroxyl-H | Variable | Singlet (broad) |
Vibrational Frequency Calculations
Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Each vibrational mode corresponds to a specific frequency. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. researchgate.net
For this compound, characteristic vibrational frequencies would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and the dimethylamino group, C=C stretching of the aromatic ring, and C-Cl and C-N stretching vibrations. Experimental IR spectra of related compounds like 4-chloro-3-methylphenol and 4-chloro-3,5-dimethylphenol (B1207549) show characteristic peaks that can be used for comparison. nist.govchemicalbook.com
Table 4: Predicted Characteristic Vibrational Frequencies for this compound Note: These are predicted values based on computational studies and experimental data of analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | ~3300 - 3500 |
| Aromatic C-H Stretch | ~3000 - 3100 |
| Aliphatic C-H Stretch (N-CH₃) | ~2850 - 2960 |
| Aromatic C=C Stretch | ~1450 - 1600 |
| C-N Stretch | ~1250 - 1350 |
| C-O Stretch | ~1200 - 1260 |
| C-Cl Stretch | ~700 - 800 |
UV-Vis Absorption Maxima Prediction
The prediction of UV-Vis absorption maxima provides critical insights into the electronic transitions within a molecule. For compounds like this compound, computational methods, particularly machine learning (ML) algorithms and Time-Dependent Density Functional Theory (TD-DFT), are employed to forecast their photoreactive potential.
Machine learning models can be trained on large databases of chemical structures and their corresponding experimental UV-Vis spectra. nih.gov These models use molecular fingerprints and descriptors generated from the 2D structure to classify whether a compound will absorb light in the UV-Vis range (typically 290-700 nm). nih.gov For instance, a model might be trained to label a molecule as "positive" if it has a significant absorption peak (molar extinction coefficient > 1000 Lmol⁻¹cm⁻¹) within this range. nih.gov The accuracy of such models can be quite high, with some achieving a global accuracy of up to 0.89. nih.gov
TD-DFT calculations offer a more direct, physics-based approach. By solving the time-dependent Schrödinger equation, TD-DFT can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max_) and the intensity of the absorption bands. The accuracy of TD-DFT predictions can sometimes be surpassed by well-trained machine learning models for specific classes of compounds. nih.gov
Table 1: Theoretical Approaches for UV-Vis Prediction
| Method | Description | Predicted Parameters | Typical Accuracy |
|---|---|---|---|
| Machine Learning (ML) | Utilizes algorithms (e.g., Random Forests) trained on large spectral databases to classify compounds based on molecular descriptors. nih.gov | Photoreactive Potential (Yes/No), λ_max_ range. nih.gov | Global accuracy can reach up to 89%. nih.gov |
| Time-Dependent DFT (TD-DFT) | A quantum mechanical method that calculates the excited states of a molecule to predict its electronic absorption spectrum. nih.gov | Absorption Maxima (λ_max_), Molar Extinction Coefficient (ε). | Root mean squared errors for λ_max_ can be around 26-28 nm. nih.gov |
For this compound, these methods would predict how the chloro, dimethylamino, and hydroxyl substituents on the phenol ring influence the energy of its π-π* transitions, thus determining its color and light-absorbing properties.
Reaction Mechanism Modeling and Transition State Analysis
Understanding the reaction mechanisms of this compound at a molecular level is crucial for predicting its reactivity and potential transformation pathways. Computational modeling allows for the detailed investigation of reaction coordinates, the identification of intermediates, and the characterization of transition states.
Phenols can undergo several types of reactions, including oxidation to form quinones, reduction, and substitution. youtube.com For a substituted phenol like the title compound, computational chemistry can model these processes. For example, in an oxidation reaction, modeling would map the potential energy surface as the phenol is converted to a phenoxy radical and then to a quinone-like species. This involves calculating the energies of all species along the reaction pathway, including the high-energy transition state.
Transition state analysis is a cornerstone of this modeling. By locating the transition state structure (a first-order saddle point on the potential energy surface), chemists can calculate the activation energy (Ea) of the reaction. This value is critical for determining the reaction rate and understanding how substituents like the chloro and dimethylamino groups affect reactivity. Methods like Density Functional Theory (DFT) are commonly used to perform these calculations.
Table 2: Modeled Reaction Types and Computational Focus
| Reaction Type | Computational Modeling Focus | Key Insights from Analysis |
|---|---|---|
| Oxidation | Mapping the potential energy surface for the conversion of the phenol to a quinone. youtube.com | Activation energy, stability of radical intermediates. |
| Substitution | Modeling the replacement of the chlorine atom by a nucleophile. | Transition state geometry, reaction feasibility (thermodynamics). |
| Ring Opening | Investigating the cleavage of the aromatic ring under specific conditions, as seen in related heterocyclic syntheses. researchgate.net | Identification of unexpected intermediates and products. researchgate.net |
These theoretical studies provide a powerful lens for predicting the chemical behavior of this compound without the need for extensive, and sometimes complex, laboratory experiments.
Intermolecular Interactions and Self-Assembly Prediction
The way molecules of this compound interact with each other and with other molecules governs its physical properties and its potential to form larger, ordered structures. Computational methods can predict the nature and strength of these interactions and the likelihood of self-assembly.
The key intermolecular forces at play for this compound include:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and the nitrogen of the dimethylamino group can act as acceptors.
π-π Interactions: The aromatic phenol ring can stack with other aromatic systems. researchgate.net
Electrostatic Interactions: The polar C-Cl, C-N, and O-H bonds create a molecular dipole, leading to dipole-dipole interactions.
Computational models can quantify the energy of these interactions. Furthermore, predictive models known as Quantitative Structure-Nanoparticle Assembly Prediction (QSNAP) have been developed to determine if molecules will self-assemble into larger structures like nanoparticles. nih.govnih.gov These models use molecular descriptors to predict assembly behavior with a high degree of certainty. nih.gov For phenols, self-assembly is often driven by a combination of hydrogen bonding and π-π stacking to form nanostructures or coatings. researchgate.net
Table 3: Intermolecular Forces and Self-Assembly Prediction
| Interaction Type | Functional Groups Involved | Predicted Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | -OH, -N(CH₃)₂ | Primary driver for forming chains or networks. researchgate.net |
| π-π Stacking | Phenyl Ring | Contributes to the stability of stacked assemblies. researchgate.net |
| Dipole-Dipole | -Cl, -OH, -N(CH₃)₂ | Orients molecules for ordered packing. |
| van der Waals | Entire Molecule | General attractive forces contributing to cohesion. |
By analyzing these interactions, it's possible to predict how this compound might behave in condensed phases or in the presence of other molecules, which is fundamental for materials science and formulation design.
Quantitative Structure-Activity Relationship (QSAR) Studies (Non-Prohibited Endpoints, e.g., reactivity)
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that relate the chemical structure of a compound to its activity. sysrevpharm.orgjocpr.com For this compound, QSAR can be used to predict its reactivity based on calculated molecular descriptors.
QSAR studies on phenols and chlorophenols have identified several key descriptors that correlate with reactivity and other endpoints. nih.govnih.gov These descriptors fall into several categories:
Lipophilic: The n-octanol/water partition coefficient (log K_ow_ or logP) describes the hydrophobicity of the molecule, which influences its ability to partition into different phases. nih.gov
Electronic: Descriptors like the Hammett constant (σ), acid dissociation constant (pKa), and quantum chemical parameters (e.g., electrophilicity index, HOMO/LUMO energies) quantify the electronic effects of the substituents on the phenol ring. nih.govnih.govnih.gov
Steric/Topological: Molecular connectivity indices and other descriptors describe the size, shape, and branching of the molecule. nih.gov
A typical QSAR model is a regression equation that links one or more of these descriptors to a measured activity. For example, a model for the reactivity of chlorophenols might show that reactivity increases with higher log K_ow_ values and specific electronic parameters. nih.gov These models are valuable for predicting the activity of new or untested compounds, thereby guiding synthesis and testing efforts in a more efficient manner. jocpr.commdpi.com
Table 4: Key QSAR Descriptors for Phenolic Reactivity
| Descriptor Class | Example Descriptor | Information Provided | Relevance to Reactivity |
|---|---|---|---|
| Lipophilic | log K_ow_ (logP) | Hydrophobicity and partitioning behavior. nih.gov | Affects transport to a reaction site and interaction with nonpolar environments. nih.gov |
| Electronic | Hammett constant (σ) | Electron-donating or -withdrawing nature of substituents. nih.gov | Influences the electron density of the aromatic ring and the acidity of the phenol. |
| Electronic | pKa | Acid dissociation constant. nih.gov | Relates to the ease of deprotonation of the hydroxyl group, forming the more reactive phenoxide ion. |
| Quantum Chemical | Absolute Hardness (η) | Resistance to change in electron distribution, calculated from HOMO/LUMO energies. nih.gov | Correlates with the stability and reactivity of the molecule. nih.gov |
| Quantum Chemical | Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. nih.gov | Can predict reactivity in reactions involving nucleophilic attack. |
Derivatives and Analogues of 4 Chloro 3 Dimethylamino Phenol
Synthesis and Characterization of Substituted Analogues
The synthesis of substituted analogues of 4-Chloro-3-(dimethylamino)phenol often involves multi-step procedures starting from readily available precursors. A common strategy is the chlorination of a corresponding phenol (B47542). For instance, 4-chloro-3,5-dimethylphenol (B1207549), an analogue with two additional methyl groups on the aromatic ring, can be synthesized from 3,5-dimethylphenol. google.comebi.ac.uk One patented method describes the use of a cupric salt as a catalyst in the presence of a chlorinating agent and an oxidizing agent in an organic solvent. google.com This process has been shown to produce 4-chloro-3,5-dimethylphenol with high purity and yield. google.com
Another approach involves the Suzuki reaction, a powerful cross-coupling method, to introduce various substituents. For example, derivatives of 4-chloro-3,5-dimethylphenol have been synthesized using this reaction, and the resulting compounds were characterized by IR, 1H NMR, and micro elemental analysis. researchgate.net
The characterization of these analogues is crucial for confirming their structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable. For example, the proton NMR spectrum of 4-chloro-3-methylanisole (B83772), an analogue with a methylated hydroxyl group, clearly shows signals corresponding to the methyl groups and aromatic protons. prepchem.com
Below is a table summarizing some substituted analogues and their key identification data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Chloro-3,5-dimethylphenol | 88-04-0 | C8H9ClO | 156.61 | Melting point: 114-116 °C sigmaaldrich.com |
| 4-Chloro-3-methylphenol (B1668792) | 59-50-7 | C7H7ClO | 142.58 | Prepared by chlorination of m-cresol (B1676322) chemicalbook.com |
| 4-Amino-3-chlorophenol | 17609-80-2 | C6H6ClNO | 143.57 | Synthesized by reduction of 3-chloro-4-nitrophenol (B188101) chemicalbook.com |
Modification of the Phenolic Hydroxyl Group for Novel Structures
The phenolic hydroxyl group is a prime target for modification, leading to the formation of ethers and esters with distinct properties. A straightforward modification is the conversion of the phenol to an ether, such as an anisole (B1667542) derivative. The synthesis of 4-chloro-3-methylanisole from 4-chloro-3-methylphenol is achieved by reacting the phenol with methyl iodide in the presence of a base like potassium carbonate in acetone. prepchem.com This reaction proceeds with a high yield of 86%. prepchem.com
Another important modification is the formation of carbamates. For example, 4-Chloro-3,5-dimethylphenyl methylcarbamate is a derivative where the phenolic hydroxyl group has been converted to a methylcarbamate ester. sigmaaldrich.com Such transformations can significantly alter the electronic and steric properties of the molecule.
These modifications are summarized in the table below.
| Parent Compound | Reagents | Product |
| 4-Chloro-3-methylphenol | Methyl iodide, Potassium carbonate | 4-chloro-3-methylanisole prepchem.com |
| 4-Chloro-3,5-dimethylphenol | Methyl isocyanate | 4-Chloro-3,5-dimethylphenyl methylcarbamate sigmaaldrich.com |
Transformations Involving the Dimethylamino Group for Diverse Functionality
The dimethylamino group offers another avenue for creating diverse chemical structures. One such transformation is the conversion of the dimethylamino group into a urea (B33335) derivative. An example is the synthesis of 3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea. nih.gov This compound is a derivative where the nitrogen of the original dimethylamino group is part of a urea moiety. The synthesis of N,N-dimethylurea itself can be achieved by reacting dimethylamine (B145610) with urea under anhydrous conditions. google.com
Demethylation of the dimethylamino group leads to the formation of the corresponding methylamino or amino analogues. For instance, 4-Chloro-3-(methylamino)phenol is an analogue where one methyl group has been removed from the dimethylamino group. chiralen.com
These transformations highlight the versatility of the dimethylamino group in generating a library of functionally diverse compounds.
Functionalization at Other Aromatic Positions
Beyond substitutions on the existing functional groups, the aromatic ring itself can be further functionalized. Azo coupling reactions, for instance, can introduce an azo group onto the aromatic ring, leading to highly colored compounds. The synthesis of azo compounds often starts with the diazotization of an aromatic amine, which then reacts with a coupling component. ekb.eg While not directly demonstrated on this compound, this methodology is a standard approach for functionalizing phenolic compounds.
Regioselective nucleophilic aromatic substitution (SNAr) is another powerful tool for introducing new functionalities, particularly on activated aromatic rings. nih.gov The existing chloro and dimethylamino groups on the ring influence the position of further substitution, allowing for controlled synthesis of specific isomers.
Design Principles for Novel Related Chemical Architectures
The design of novel chemical architectures based on the this compound scaffold is guided by established principles of medicinal and synthetic chemistry. The aim is often to create analogues with tailored properties.
One key principle is isosteric replacement, where functional groups are replaced by other groups of similar size and electronic character to probe their importance. For example, the dimethylamino group could be replaced with other small alkylamino groups or a simple amino group.
Another design strategy involves the introduction of pharmacophoric features or reactive handles for further chemical modification. For instance, the synthesis of 4-substituted catechols as urushiol (B600771) analogues demonstrates the introduction of side chains through reductive amination and amidation reactions. nih.gov These strategies could be adapted to introduce diverse side chains onto the this compound backbone.
The principles of regioselectivity in aromatic substitution are also crucial. nih.gov Understanding the directing effects of the existing substituents allows for the planned synthesis of specific isomers, which is vital as different isomers can have vastly different properties. By applying these design principles, a wide array of novel compounds with potentially interesting chemical and physical properties can be systematically developed.
Environmental Transformation and Degradation Pathways of 4 Chloro 3 Dimethylamino Phenol
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as light or chemical reactions.
Photochemical Degradation Studies
Photochemical degradation, or photolysis, is the breakdown of compounds by light. Studies on related chlorophenols show that UV irradiation can be a significant degradation pathway. For instance, the degradation of 4-chlorophenol (B41353) is influenced by pH and the presence of other substances like iron complexes, which can photo-induce degradation. nih.govrsc.org The efficiency of such processes often depends on the specific chemical structure and the environmental conditions. However, no specific photochemical degradation studies for 4-Chloro-3-(dimethylamino)phenol were found.
Chemical Oxidation Processes (e.g., Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants. These processes generate highly reactive hydroxyl radicals that can break down complex molecules. researchgate.net Studies on the related compound 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) have demonstrated its complete decomposition using AOPs like UV/O₃ and heterogeneous Fenton-like reactions involving nanoscale zero-valent iron (nZVI). researchgate.netnih.gov For example, the UV/O₃ process can achieve complete decomposition of PCMX in minutes under optimal pH and temperature conditions. researchgate.netnih.gov Similarly, the nZVI/H₂O₂ system effectively degrades PCMX at neutral pH. nih.govresearchgate.net While these results suggest that AOPs could be a viable treatment for this compound, specific studies are required to confirm this and determine the optimal conditions.
Kinetic Studies of Degradation Processes
Kinetic studies determine the rate at which a compound degrades, which is essential for predicting its environmental persistence. The degradation of chlorophenols often follows specific kinetic models. For example, the photocatalytic degradation of 4-chlorophenol has been found to follow first-order kinetics. nih.gov The degradation rate of PCMX via AOPs is influenced by factors such as the initial concentration of the pollutant, pH, and the dosage of oxidants. researchgate.netnih.govnih.gov Kinetic data for this compound is not available in the reviewed literature.
Environmental Persistence and Mobility in Abiotic Compartments
Persistence refers to the length of time a chemical remains in the environment. nih.gov Chlorophenols are generally considered persistent and recalcitrant environmental pollutants. nih.gov Their mobility in soil and water depends on factors like solubility and adsorption characteristics. The persistence of a chemical is a key factor in its risk assessment. nih.gov The Netherlands' National Institute for Public Health and the Environment (RIVM) has derived Environmental Risk Limits (ERLs) for some chlorophenols, but this compound is not specifically listed. rivm.nl Due to the absence of dedicated studies, the environmental persistence and mobility of this compound cannot be definitively stated.
Applications in Advanced Materials and Organic Synthesis
Precursor in Fine Chemical Synthesis
While no specific syntheses using 4-Chloro-3-(dimethylamino)phenol as a precursor are documented, its structure suggests potential utility in the synthesis of more complex molecules. For instance, the related compound 4-Chloro-3,5-dimethylphenol (B1207549) is a known intermediate in the production of certain derivatives through reactions like the Suzuki coupling, which creates new carbon-carbon bonds. Similarly, 3-(Dimethylamino)phenol and 4-(Dimethylamino)phenol (B184034) are utilized in the preparation of various fine chemicals. The hydroxyl and amino groups on This compound could serve as reactive sites for a variety of organic transformations, making it a plausible, though currently undocumented, building block in multi-step syntheses.
Potential in Optoelectronic Materials
The potential of This compound in optoelectronic materials is speculative and based on the properties of other substituted phenols.
Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. The NLO response of organic molecules is often associated with the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In This compound , the dimethylamino group is a strong electron donor, and the chloro group is an electron-withdrawing group. This "push-pull" system, in conjunction with the aromatic ring, is a common feature in molecules designed for NLO applications.
For example, studies on other chlorinated phenols and dimethylamino-substituted compounds have shown significant third-order NLO properties. A novel Schiff base compound, (E)-4-Chloro-2-((phenylimino)methyl)phenol, demonstrated a third-order NLO susceptibility (χ³) of 4.07x10⁻⁶ esu. While these findings are for a different molecule, they highlight the potential of the chlorophenol framework in NLO materials.
Table 1: NLO Properties of a Related Chlorophenol Derivative
| Parameter | Value |
|---|---|
| Nonlinear Refractive Index (n₂) | 3.84x10⁻⁸ cm²/W |
| Nonlinear Absorption Coefficient (β) | 2.11x10⁻⁴ cm/W |
| Third-Order Susceptibility (χ³) | 4.07x10⁻⁶ esu |
Data for (E)-4-Chloro-2-((phenylimino)methyl)phenol
The structural motifs within This compound are found in many fluorescent molecules. The combination of an electron-donating dimethylamino group and a phenol (B47542) ring can give rise to fluorescence, often sensitive to the local environment. For instance, 4-(Dimethylamino)phenol is a reactive molecule that can form fluorescent products. Derivatives of 3-hydroxyflavone (B191502) containing a dimethylamino group are used as fluorescent probes to investigate solvent properties due to their sensitive dual emission.
Fluorescent dyes are organic molecules that absorb light at one wavelength and re-emit it at a longer wavelength, a property valuable in materials science for creating sensors or markers. While This compound itself has not been characterized as a fluorescent probe, its core structure is conducive to the design of such materials.
Applications in Catalysis or Ligand Design for Catalysis
There is no specific information on the use of This compound in catalysis. However, aminophenols can serve as ligands for metal catalysts. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate with a metal center, influencing its catalytic activity and selectivity. The electronic properties of the ligand, modified by the chloro substituent, could in theory be used to fine-tune the performance of a catalyst.
Advanced Analytical Methodologies for 4 Chloro 3 Dimethylamino Phenol Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For a substituted phenol (B47542) like 4-Chloro-3-(dimethylamino)phenol, both gas and liquid chromatography offer robust analytical pathways.
Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development
The development of reliable chromatographic methods is the first step in the analytical workflow. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's volatility and thermal stability.
Gas Chromatography (GC): For GC analysis, phenols often require derivatization to increase their volatility and reduce peak tailing caused by the polar hydroxyl group. univ-lyon1.fr A common approach involves converting the phenol into a less polar ether or ester. epa.gov Method development for this compound would involve selecting an appropriate derivatizing agent, optimizing the reaction conditions, and choosing the correct GC column and temperature program to ensure baseline separation from impurities. While EPA Method 8041A provides guidance for many phenols, specific parameters for this compound are not defined. epa.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar compounds like phenols without derivatization. sielc.com Method development focuses on selecting the appropriate stationary phase (e.g., C18), mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector. sielc.comsielc.com A reverse-phase (RP) HPLC method would be the standard approach. sielc.com Optimization of the mobile phase pH is crucial, as it affects the ionization state of the phenolic and amino groups, thereby influencing retention time.
Table 1: Illustrative Parameters for GC and LC Method Development
| Parameter | Gas Chromatography (GC) - Example | Liquid Chromatography (LC) - Example |
|---|---|---|
| Column | DB-5 type (5% phenyl-methylpolysiloxane) | Reverse-Phase C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase / Carrier Gas | Helium or Hydrogen | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Derivatization | Required (e.g., with BSTFA or Acetic Anhydride) | Not typically required |
| Detector | Flame Ionization Detector (FID) | Diode Array Detector (DAD) or UV-Vis |
| Oven/Column Temperature | Temperature gradient (e.g., 100°C to 250°C) | Isothermal (e.g., 35°C) |
Hyphenated Techniques (GC-MS, LC-MS)
Coupling chromatography with mass spectrometry (MS) provides an additional layer of data, confirming the identity of the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the definitive identification of volatile compounds. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. While a predicted GC-MS spectrum exists for the related compound 4-(Dimethylamino)phenol (B184034), specific experimental data for this compound is not widely published. Analysis of similar chlorophenols often uses GC-MS for identification in complex matrices. univ-lyon1.frthermofisher.com The parent ion mass for acetylated 4-chloro-3-methylphenol (B1668792), a related compound, is observed at m/z = 142. univ-lyon1.fr
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for non-volatile or thermally labile compounds. It combines the separation power of HPLC with the detection specificity of mass spectrometry. For this compound, LC-MS would allow for direct analysis without derivatization. Method development would involve optimizing the ionization source, typically Electrospray Ionization (ESI), to achieve a stable and strong signal for the parent ion. Studies on other chlorophenols have successfully used LC-MS/MS for quantification in water samples. ulisboa.pt
Table 2: Example Mass Spectrometry Data for Analyte Confirmation
| Technique | Ionization Mode | Expected Parent Ion (M+H)+ [m/z] | Potential Fragment Ions [m/z] |
|---|---|---|---|
| GC-MS (of derivatized compound) | Electron Ionization (EI) | Variable (depends on derivative) | Characteristic fragments from loss of functional groups |
| LC-MS | Positive ESI | 186.06 | Fragments from loss of methyl groups or chlorine |
Electrochemical Analysis Techniques
Electrochemical methods offer a sensitive and often low-cost alternative for the analysis of electroactive compounds like phenols. These techniques measure changes in electrical properties (potential, current, or charge) when the analyte interacts with an electrode surface.
Voltammetry and Amperometry
Voltammetry measures the current response of an analyte to a varying applied potential. The phenolic hydroxyl group is susceptible to oxidation, producing a measurable current peak at a specific potential. This allows for both qualitative and quantitative analysis. While methods have been developed for various chlorophenols using modified glassy carbon electrodes, specific voltammetric studies on this compound are not prevalent in the literature. researchgate.netrsc.orgosti.gov The development of a voltammetric method would involve selecting an appropriate electrode material, optimizing the pH of the supporting electrolyte, and determining the scan rate that provides the best signal-to-noise ratio.
Amperometry, a related technique, measures the current at a fixed potential over time, making it suitable for monitoring concentration changes, such as in flow-injection systems or as a detection method for HPLC.
Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) probes the resistive and capacitive properties of an electrode-solution interface by applying a small sinusoidal AC potential. When an analyte like this compound adsorbs or reacts at the electrode surface, it alters the interface's impedance. This change can be modeled using equivalent electrical circuits and correlated with the analyte's concentration. While EIS is a powerful tool for studying surface interactions and developing sensors, specific applications for the direct quantification of this compound are not documented.
Spectrophotometric Quantification Methods
Spectrophotometry is a widely used technique based on the principle that chemical compounds absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte.
For the quantification of phenols, direct UV spectrophotometry can be used, but it often lacks selectivity. A more common approach is to use a chromogenic (color-forming) reaction. A classic example is the reaction of phenols with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to produce a colored dye that can be measured in the visible spectrum. nih.gov While this method is established for total phenols, its specific adaptation and validation for this compound would be required. The related compound 4-(Dimethylamino)phenol is known to be reactive and can form fluorescent products, suggesting that fluorometric methods, a highly sensitive form of spectrophotometry, could also be a viable quantification strategy. biosynth.comresearchgate.net
Table 3: Illustrative Spectrophotometric Method Parameters
| Parameter | Example Method Details |
|---|---|
| Technique | Visible Spectrophotometry |
| Reagent | 4-Aminoantipyrine with a chemical oxidant |
| Wavelength of Max. Absorbance (λmax) | To be determined (typically 460-510 nm for phenol-dyes) |
| Linear Range | Dependent on reaction efficiency and molar absorptivity |
| Limit of Detection (LOD) | Dependent on instrument sensitivity and method blank |
Development of High-Throughput Screening Methodologies
The evolution of analytical chemistry has paved the way for High-Throughput Screening (HTS), a paradigm that has revolutionized chemical research and drug discovery. The core principle of HTS is the use of automation, miniaturization, and rapid detection methods to test thousands of compounds in a short period. This approach marked a significant leap from traditional methods, which were often limited to analyzing 20–50 compounds per week. nih.gov By the late 1980s and early 1990s, HTS had become a centralized process in many research institutions, capable of screening thousands of compounds weekly. nih.gov
While specific HTS methodologies are not exclusively developed for a single molecule like this compound, the techniques established for substituted phenols and chlorophenols are directly applicable. These methods focus on rapidly determining the presence, concentration, and activity of compounds in large libraries, enabling efficient identification of molecules with desired properties.
A significant advancement in this field is the development of quantitative High-Throughput Screening (qHTS). Unlike traditional HTS that tests compounds at a single concentration and is prone to false positives and negatives, qHTS generates concentration-response curves for every compound in a library in a single experiment. nih.gov This approach provides a richer dataset, allowing for the immediate identification of compounds with a wide range of potencies and efficacies and the elucidation of structure-activity relationships directly from the primary screen. nih.gov
Modern HTS relies heavily on advanced analytical platforms, primarily liquid chromatography coupled with various detectors. Ultra-High-Performance Liquid Chromatography (UHPLC) systems are central to these efforts, offering unparalleled speed and resolution. thermofisher.com These systems are optimized to handle the demands of rapid gradient separations, making them ideal for high-throughput workflows. thermofisher.com For instance, methods have been developed that can separate and analyze 22 different substituted phenol isomers in approximately 8 minutes. thermofisher.com
The following tables detail the parameters and findings from research into high-throughput methodologies for phenolic compounds, which are representative of the approaches used for this compound research.
Table 1: UHPLC System Parameters for High-Throughput Phenol Analysis
This table outlines the typical conditions for a UHPLC system designed for the rapid analysis of multiple substituted phenols, demonstrating the speed and efficiency of modern chromatographic techniques. thermofisher.com
| Parameter | Specification |
| Column | Hypersil GOLD VANQUISH PFP, 1.9 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Multi-step gradient from 20% to 98% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detector | Diode Array Detector (DAD) |
| Total Run Time | ~8 minutes |
Table 2: LC-MS/MS Parameters for High-Sensitivity Phenol Detection
This table presents the conditions for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) interface allows for highly sensitive and selective quantification of various phenols in complex matrices. shimadzu.com
| Parameter | Specification |
| LC System | Nexera UHPLC |
| MS System | LCMS-8050 Triple Quadrupole |
| Column | Kinetex 2.6u PFP (100 mm L x 2.10 mm I.D.) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Oven Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Interface | APCI |
Table 3: Performance Data for Rapid HPLC Analysis of a Substituted Chlorophenol
The data in this table are from a study on 4-chloro-3-methylphenol, a closely related compound, demonstrating the performance of a rapid and simple HPLC method. This showcases the levels of precision and sensitivity achievable for quantitative analysis. researchgate.net
| Performance Metric | Result |
| Analyte | 4-chloro-3-methylphenol |
| Retention Time | 5.56 min |
| Linear Range | 62.5 - 2,500 ng/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Quantification (LOQ) | 62.5 ng/mL |
| Limit of Detection (LOD) | 20 ng/mL |
| Reproducibility (RSD) | < 6% |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Chloro-3-(dimethylamino)phenol with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenol derivatives. For example:
Chlorination : Introduce a chlorine atom at the para position of phenol using chlorinating agents like Cl₂/FeCl₃ under controlled conditions.
Amination : React the chlorophenol intermediate with dimethylamine (HN(CH₃)₂) in the presence of a catalyst (e.g., Pd/C) to install the dimethylamino group at the meta position.
- Key Considerations : Monitor reaction progress via HPLC or GC-MS to ensure regioselectivity and minimize byproducts like 3-Chloro-4-(dimethylamino)phenol .
Q. How can structural characterization of this compound be performed to confirm its configuration?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX or WinGX software for structure refinement to resolve the positions of chlorine and dimethylamino groups on the aromatic ring .
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to validate substituent positions. For instance, the dimethylamino group induces a deshielding effect on adjacent protons .
- Mass Spectrometry : Confirm molecular weight (C₈H₁₁ClNO, MW = 187.63) via high-resolution MS (HRMS) .
Q. What strategies are effective for assessing the compound’s toxicity in biological systems?
- Methodological Answer :
- In Vitro Assays : Use cell viability assays (e.g., MTT) on human cell lines (e.g., HepG2) to evaluate cytotoxicity. Dose-response curves can identify IC₅₀ values.
- Oxidative Stress Markers : Measure ROS production using fluorescent probes (e.g., DCFH-DA) to assess redox activity linked to phenolic groups .
- Literature Meta-Analysis : Follow screening protocols from toxicological profiles (e.g., U.S. ATSDR) to identify analogs like 4-chloro-3-methylphenol for hazard extrapolation .
Advanced Research Questions
Q. How can computational modeling elucidate interactions between this compound and biological targets (e.g., amyloid-β aggregates)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding of the compound to Aβ fibrils. The dimethylamino group may engage in hydrogen bonding, while the chlorine atom contributes hydrophobic interactions .
- QSAR Studies : Develop predictive models correlating substituent electronic parameters (Hammett σ) with inhibitory activity against Aβ aggregation .
- MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales to identify critical binding residues .
Q. What experimental approaches resolve contradictions in reported bioactivity data for chlorophenol derivatives?
- Methodological Answer :
- Systematic Reproducibility Checks : Standardize assay conditions (pH, solvent, temperature) to minimize variability. For example, discrepancies in antioxidant activity may arise from differences in DPPH assay protocols .
- Isosteric Replacement Studies : Compare this compound with analogs (e.g., 4-Chloro-3,5-dimethylphenol) to isolate structural determinants of activity .
Q. How can advanced spectroscopic techniques (e.g., ion mobility MS) characterize the compound’s interaction with metal ions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
